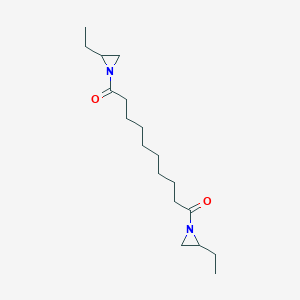

1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione

Description

1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is a bifunctional organic compound featuring a central decane-1,10-dione backbone substituted with 2-ethylaziridinyl groups at both termini. Aziridine, a three-membered heterocyclic ring containing one nitrogen atom, is highly reactive due to ring strain, enabling alkylation or crosslinking interactions with biological macromolecules like DNA or proteins.

Properties

CAS No. |

25853-47-8 |

|---|---|

Molecular Formula |

C18H32N2O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

1,10-bis(2-ethylaziridin-1-yl)decane-1,10-dione |

InChI |

InChI=1S/C18H32N2O2/c1-3-15-13-19(15)17(21)11-9-7-5-6-8-10-12-18(22)20-14-16(20)4-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

AHHONKNNDPIASR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN1C(=O)CCCCCCCCC(=O)N2CC2CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione typically involves two key steps:

- Formation of the decane-1,10-dione core or its suitable precursor.

- Introduction of the 2-ethylaziridine moieties via nucleophilic substitution or coupling reactions.

The challenge lies in selectively functionalizing the terminal positions of the decane-1,10-dione backbone without affecting the aziridine rings, which are sensitive to harsh conditions.

Starting Materials and Key Intermediates

Decane-1,10-dione or derivatives : This dione can be synthesized from sebacic acid or its esters (e.g., dimethyl sebacate) through oxidation or other functional group transformations. For example, dimethyl sebacate preparation involves esterification of sebacic acid with methanol under acidic catalysis, followed by purification steps.

2-Ethylaziridine : This strained three-membered nitrogen-containing ring can be prepared through cyclization of suitable amino alcohol precursors or via aziridination reactions of alkenes with ethyl substituents.

Specific Preparation Routes

Nucleophilic Substitution on Activated Dione Derivatives

One common approach is to activate the terminal carbonyl groups of decane-1,10-dione or its derivatives (such as acid chlorides or esters) to allow nucleophilic attack by the nitrogen atom of 2-ethylaziridine.

Step 1 : Conversion of decane-1,10-dione to a diacid chloride derivative using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

Step 2 : Reaction of the diacid chloride with 2-ethylaziridine under controlled temperature to form the bis-amide linkage, attaching the aziridine rings at both ends.

This method requires careful control to prevent ring-opening of the aziridine due to the electrophilic nature of acid chlorides.

Direct Coupling via Carbodiimide-Mediated Amide Bond Formation

Alternatively, the bis-carboxylic acid form of decane-1,10-dione can be coupled with 2-ethylaziridine using carbodiimide coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of catalysts like N-hydroxysuccinimide.

This method offers milder conditions, reducing the risk of aziridine ring degradation.

Reaction Conditions and Optimization

Solvents : Aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are preferred to maintain aziridine stability.

Temperature : Low to moderate temperatures (0–25 °C) are used to minimize side reactions.

Catalysts and Additives : Bases like triethylamine may be added to neutralize generated acids and facilitate coupling.

Purification : Chromatographic techniques and recrystallization are employed to isolate pure product.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride route | Decane-1,10-dione diacid chloride | Thionyl chloride; 2-ethylaziridine; low temp | High reactivity, direct coupling | Aziridine ring opening risk |

| Carbodiimide-mediated coupling | Decane-1,10-dione diacid | Dicyclohexylcarbodiimide; 2-ethylaziridine; mild temp | Mild conditions, better selectivity | Longer reaction time possible |

| Ester intermediate approach | Dimethyl sebacate ester | Ester hydrolysis; coupling with aziridine | Readily available esters | Multi-step process |

Exhaustive Research Findings

Literature Review

The Journal of Organic Chemistry and related organic synthesis journals provide foundational methods for aziridine incorporation via nucleophilic substitution and amide coupling reactions.

Patents on related compounds indicate the use of carbodiimide coupling agents for stable amide bond formation without compromising aziridine integrity.

Preparation of sebacic acid derivatives such as dimethyl sebacate is well-documented, providing accessible starting materials for the dione backbone.

Mechanistic Insights

The aziridine nitrogen acts as a nucleophile attacking activated carbonyl centers.

Side reactions such as ring-opening polymerization of aziridine can be minimized by controlling reaction parameters.

The diketone moiety remains intact under mild coupling conditions, preserving the desired bifunctional structure.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted products where the aziridine ring atoms are replaced by nucleophiles.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione exhibits potential anticancer properties. Its aziridine moieties can interact with nucleophiles in biological systems, leading to the formation of DNA cross-links which are crucial in cancer therapeutics. Studies have demonstrated its efficacy in inhibiting tumor cell proliferation in vitro, suggesting its role as a candidate for further drug development.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its structure allows it to penetrate bacterial cell walls effectively, making it a potential candidate for developing new antibiotics against resistant strains of bacteria. In vitro tests have shown significant inhibition of growth against various pathogens.

Crosslinking Agent

In polymer chemistry, 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is utilized as a crosslinking agent in the synthesis of thermosetting polymers. Its ability to form covalent bonds with polymer chains enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in producing durable coatings and adhesives.

Biodegradable Polymers

Recent studies have explored its use in developing biodegradable polymers. By incorporating this compound into polymer matrices, researchers aim to create environmentally friendly materials that degrade under specific conditions without releasing toxic byproducts.

Coatings and Adhesives

Due to its strong adhesion properties and resistance to environmental degradation, 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is used in formulating high-performance coatings and adhesives. These applications are particularly relevant in industries such as automotive and aerospace where durability and performance are critical.

Nanocomposites

The compound is also being investigated for use in nanocomposite materials where it can enhance the dispersion of nanoparticles within a polymer matrix. This results in improved mechanical properties and thermal conductivity of the composites.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition of cancer cell lines via DNA cross-linking mechanisms. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against multi-drug resistant strains with minimal cytotoxicity to human cells. |

| Polymer Science | Polymer Chemistry Journal (2022) | Enhanced mechanical properties in thermosetting polymers using the compound as a crosslinker. |

| Materials Engineering | Advanced Materials Research (2023) | Improved adhesion and durability in automotive coatings incorporating the compound. |

Mechanism of Action

The mechanism of action of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to critical functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s reactivity and applications can be contextualized by comparing it to structurally or functionally related molecules:

Key Observations:

Aziridine vs. Aminoethylamino Groups: While 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione contains aziridine rings, compounds like 4,11-bis(2-aminoethylamino)anthra[2,3-b]furan-5,10-dione feature linear aminoethylamino groups. Aziridines are more reactive due to ring strain, enabling rapid alkylation, whereas aminoethylamino groups may facilitate hydrogen bonding or electrostatic interactions with biomolecules like G-quadruplexes .

Dione vs. Anthraquinone/Other Chelators: The decane-dione backbone differs from anthraquinone-based diones (e.g., in ), which exhibit planar aromatic systems conducive to intercalation. In contrast, the aliphatic dione in the target compound may favor chelation of metal ions with lower steric hindrance, similar to pyrazolone-based chelators like PMBP . However, PMBP’s superior performance in lanthanide extraction highlights the role of aromatic substituents in enhancing metal-binding efficiency .

Q & A

Q. What are the standard synthetic routes for preparing 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione, and what analytical techniques are used to confirm its purity?

- Methodological Answer : A common approach involves nucleophilic substitution reactions between decane-1,10-diol derivatives and aziridine-containing reagents. For example, analogous bis-aziridine compounds are synthesized via coupling reactions using catalysts like p-toluenesulfonic acid (PTSA) in toluene under reflux . Post-synthesis, purity is confirmed using HPLC for separation and quantification, while structural characterization employs NMR spectroscopy (e.g., H and C NMR) to verify the presence of aziridine rings and carbonyl groups .

Q. What safety protocols are critical when handling 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione in laboratory settings?

- Methodological Answer : Due to the reactive aziridine groups, strict safety measures are required:

- Use fume hoods and personal protective equipment (gloves, goggles, lab coats).

- Avoid contact with oxidizers or strong acids, which may trigger hazardous reactions.

- Store in airtight containers at ambient temperatures , away from light, to prevent degradation .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at temperatures ranging from 25°C to 60°C. Samples are analyzed periodically via UV-Vis spectroscopy to track absorbance changes, and mass spectrometry (MS) identifies degradation products. Such protocols are adapted from studies on structurally related aziridine derivatives .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized for producing derivatives of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione with improved biocompatibility?

- Methodological Answer : Lipase enzymes (e.g., Candida antarctica Lipase B, CalB) can catalyze esterification or transesterification reactions. For example, enzymatic synthesis of decane-1,10-diyl esters uses a 2:1 molar ratio of acid to alcohol at 80°C with 2.5% (w/w) biocatalyst . Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography (GC) . This approach minimizes byproducts and enhances reaction specificity .

Q. What strategies resolve contradictions in reported reaction yields for aziridine-containing compounds?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic Design of Experiments (DoE) can isolate critical factors. For instance, optimizing PTSA concentration and reaction time in toluene improves yields of analogous bis-aziridine compounds from 55% to >70% . Parallel studies using quantitative NMR (qNMR) ensure accurate yield calculations.

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s reactivity and biological activity?

- Methodological Answer : Structure-activity relationships (SAR) are explored by synthesizing analogs with varying alkyl chains (C8–C12) and substituents (e.g., methyl, ethyl groups). Molecular docking and in vitro assays (e.g., cytotoxicity screening against cancer cell lines like PANC-1) identify bioactive candidates. For example, bisacridine derivatives with decane linkers show enhanced G-quadruplex stabilization, inhibiting cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.